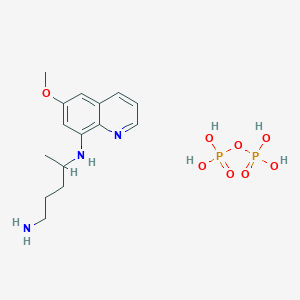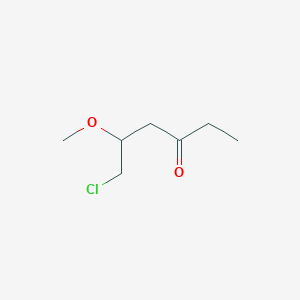![molecular formula C12H13NO8 B14065988 3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid CAS No. 102038-87-9](/img/structure/B14065988.png)
3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-[[bis(carboxymethyl)amino]methyl]-4,5-dihydroxy- is a complex organic compound featuring a benzoic acid core with additional functional groups that enhance its chemical reactivity and potential applications. This compound is notable for its unique structure, which includes carboxymethyl and dihydroxy groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[bis(carboxymethyl)amino]methyl]-4,5-dihydroxy- typically involves multi-step organic reactions. One common method includes the reaction of methyl benzoate with sodium hydroxide and ethanol under reflux conditions to form the intermediate benzoic acid . This intermediate can then undergo further functionalization to introduce the bis(carboxymethyl)amino and dihydroxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[[bis(carboxymethyl)amino]methyl]-4,5-dihydroxy- can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Benzoic acid, 3-[[bis(carboxymethyl)amino]methyl]-4,5-dihydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[[bis(carboxymethyl)amino]methyl]-4,5-dihydroxy- involves its interaction with molecular targets such as enzymes and receptors. The carboxymethyl and dihydroxy groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins . These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler analog with a single carboxyl group.
Salicylic acid: Contains a hydroxyl group ortho to the carboxyl group.
Phthalic acid: Features two carboxyl groups on an aromatic ring.
Uniqueness
Benzoic acid, 3-[[bis(carboxymethyl)amino]methyl]-4,5-dihydroxy- is unique due to its combination of carboxymethyl and dihydroxy groups, which confer distinct chemical reactivity and potential for diverse applications. This compound’s structure allows for multiple functionalizations, making it a valuable molecule in synthetic chemistry and various industrial applications .
Properties
CAS No. |
102038-87-9 |
|---|---|
Molecular Formula |
C12H13NO8 |
Molecular Weight |
299.23 g/mol |
IUPAC Name |
3-[[bis(carboxymethyl)amino]methyl]-4,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C12H13NO8/c14-8-2-6(12(20)21)1-7(11(8)19)3-13(4-9(15)16)5-10(17)18/h1-2,14,19H,3-5H2,(H,15,16)(H,17,18)(H,20,21) |
InChI Key |
PCFFYQSPGPEFIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14065965.png)

![7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14065981.png)


